molecular formula C18H16ClIN2O2S B2761231 N-[(2Z)-6-chloro-3-(2-ethoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-iodobenzamide CAS No. 865162-60-3

N-[(2Z)-6-chloro-3-(2-ethoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-iodobenzamide

Cat. No.: B2761231
CAS No.: 865162-60-3
M. Wt: 486.75
InChI Key: XTXIOJVVFQVIMY-UZYVYHOESA-N
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Description

N-[(2Z)-6-Chloro-3-(2-ethoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-iodobenzamide is a benzothiazole-derived compound characterized by a planar, conjugated heterocyclic core. Its structure includes:

  • A 6-chloro-substituted benzothiazolylidene moiety, which enhances electron-withdrawing properties and influences π-π stacking interactions.
  • A 2-ethoxyethyl group at position 3, contributing to solubility and conformational flexibility.

Its synthesis likely follows condensation reactions analogous to those in and , involving hydrazine derivatives and halogenated aromatic aldehydes .

Properties

IUPAC Name

N-[6-chloro-3-(2-ethoxyethyl)-1,3-benzothiazol-2-ylidene]-2-iodobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16ClIN2O2S/c1-2-24-10-9-22-15-8-7-12(19)11-16(15)25-18(22)21-17(23)13-5-3-4-6-14(13)20/h3-8,11H,2,9-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTXIOJVVFQVIMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCN1C2=C(C=C(C=C2)Cl)SC1=NC(=O)C3=CC=CC=C3I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16ClIN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

486.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-[(2Z)-6-chloro-3-(2-ethoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-iodobenzamide typically involves a multi-step process. One common synthetic route includes the following steps:

    Formation of the benzo[d]thiazole core: This is achieved by reacting 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions to form the benzo[d]thiazole ring.

    Introduction of the ethoxyethyl group: The benzo[d]thiazole intermediate is then reacted with 2-chloroethyl ethyl ether in the presence of a base to introduce the ethoxyethyl group.

    Iodination: The resulting compound is iodinated using iodine and a suitable oxidizing agent, such as sodium iodate, to introduce the iodine atom.

    Formation of the final product: The iodinated intermediate is then reacted with 2-iodobenzoyl chloride in the presence of a base to form the final product.

Chemical Reactions Analysis

N-[(2Z)-6-chloro-3-(2-ethoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-iodobenzamide undergoes various chemical reactions, including:

Scientific Research Applications

N-[(2Z)-6-chloro-3-(2-ethoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-iodobenzamide has been studied for various scientific research applications:

Mechanism of Action

The mechanism of action of N-[(2Z)-6-chloro-3-(2-ethoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-iodobenzamide involves its interaction with specific molecular targets. In the case of its antimicrobial activity, the compound is believed to inhibit the synthesis of essential bacterial cell wall components, leading to cell death. For its anticancer activity, the compound may induce apoptosis in cancer cells by interacting with key signaling pathways and enzymes involved in cell proliferation and survival .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocyclic Modifications

Target Compound vs. Benzodithiazine Derivatives (–2)
  • Core Structure : The target compound features a benzothiazole core, while benzodithiazines (e.g., 6-chloro-7-methyl-1,1-dioxo-1,4,2-benzodithiazine) incorporate two sulfur atoms and a fused dithiazine ring.
  • Substituent Effects : Chloro and methyl groups in benzodithiazines () reduce solubility compared to the ethoxyethyl group in the target compound. The iodine in the benzamide group may enhance halogen bonding compared to sulfonamide groups in benzodithiazines .
  • Bioactivity : Benzodithiazines are less explored for therapeutic applications, whereas benzothiazoles (e.g., ) show 11β-HSD1 inhibition for diabetes treatment .
Target Compound vs. Dihydropyridothiazine Derivatives ()
  • Core Flexibility : The dihydropyridothiazine core in introduces a pyridine ring, increasing aromaticity and rigidity compared to the benzothiazolylidene core.
  • Substituent Position : The benzamide group in both compounds is similarly positioned, but the iodine substituent in the target compound may improve binding affinity via halogen interactions .

Substituent-Based Comparisons

Target Compound vs. 4-Methoxy-N-[6-methyl-1,3-benzothiazol-2-ylidene]benzenesulfonamide ()
  • Functional Groups : The sulfonamide group in participates in strong N–H⋯N hydrogen bonds (R₂²(8) motif), stabilizing the crystal lattice. In contrast, the target compound’s iodobenzamide group may engage in weaker C–H⋯O or halogen bonds .
  • Pharmacological Potential: The sulfonamide in exhibits 11β-HSD1 inhibition, while the iodine in the target compound could enhance membrane permeability or receptor selectivity .
Target Compound vs. 4-(Diethylsulfamoyl)-N-[(2Z)-3-(2-ethoxyethyl)-6-sulfamoyl-1,3-benzothiazol-2-ylidene]benzamide ()
  • Polarity : Sulfamoyl groups in increase hydrophilicity, whereas the chloro and iodo substituents in the target compound balance lipophilicity and electronic effects.
  • Synthetic Complexity : The ethoxyethyl group is common in both compounds, but the iodine substitution in the target compound may require specialized coupling reagents .

Physicochemical and Structural Properties

Table 1: Key Properties of Compared Compounds

Compound Core Structure Key Substituents Molecular Weight Notable Interactions
Target Compound Benzothiazolylidene 6-Cl, 2-ethoxyethyl, 2-I-benzamide ~500 (estimated) Halogen bonding, π-π stacking
Benzodithiazine Benzodithiazine 6-Cl, 7-CH₃, N-methylhydrazine 291.77 N–H⋯O, SO₂⋯π
Sulfonamide-Benzothiazole Benzothiazolylidene 6-CH₃, 4-OCH₃-benzenesulfonamide 364.41 N–H⋯N, OCH₃⋯π
Sulfamoyl-Benzothiazole Benzothiazolylidene 6-SO₂NH₂, 4-diethylsulfamoyl 540.68 SO₂⋯H-bonding, π-π

Research Findings and Implications

  • Synthetic Routes : The target compound likely employs Schiffs base formation or Suzuki-Miyaura coupling, similar to methods in and .
  • Crystallography : Tools like SHELX and Mercury () would validate its hydrogen-bonding patterns and π-π interactions, critical for stability .
  • Therapeutic Potential: Structural analogs () suggest possible applications in metabolic disorder treatment, warranting further enzymatic assays.

Biological Activity

N-[(2Z)-6-chloro-3-(2-ethoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-iodobenzamide is a complex organic compound that belongs to the class of benzothiazole derivatives. These compounds are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article explores the biological activity of this specific compound, focusing on its mechanisms of action, pharmacological effects, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a benzothiazole core that is substituted with a chloro group and an ethoxyethyl side chain. This structural configuration is essential for its biological activity. The presence of iodine in the benzamide moiety may also influence its reactivity and interaction with biological targets.

PropertyDetails
Molecular Formula C20H19ClN2O2S
Molecular Weight 392.89 g/mol
IUPAC Name This compound
Solubility Soluble in organic solvents

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within cells. The benzothiazole core can act as a ligand for specific enzymes and receptors, leading to modulation of their activity. Studies have shown that similar compounds can inhibit key signaling pathways involved in cancer progression and inflammation.

Antimicrobial Activity

Benzothiazole derivatives have been extensively studied for their antimicrobial properties. Research indicates that compounds with similar structures exhibit significant antibacterial and antifungal activities. For example, a study demonstrated that benzothiazole derivatives showed inhibition against various pathogenic microorganisms with minimum inhibitory concentrations (MICs) ranging from 50 to 100 µg/mL .

Anticancer Activity

The anticancer potential of benzothiazole derivatives has been highlighted in several studies. For instance:

  • Selective Cytotoxicity : Compounds similar to this compound have shown selective cytotoxic effects against tumorigenic cell lines while sparing normal cells. One study reported EC50 values for related compounds ranging from 28 to 290 ng/mL against various cancer cell lines .

Anti-inflammatory Activity

Benzothiazole derivatives are also noted for their anti-inflammatory effects. They can inhibit the production of pro-inflammatory cytokines and modulate immune responses. Research has indicated that these compounds can reduce inflammation in animal models by downregulating inflammatory mediators.

Case Studies

  • Study on Antimicrobial Efficacy : A series of benzothiazole derivatives were synthesized and tested for their antimicrobial efficacy against Gram-positive and Gram-negative bacteria. The results showed that some derivatives had comparable or superior activity compared to standard antibiotics .
  • Anticancer Screening : In vitro studies on the cytotoxic effects of benzothiazole derivatives against human cancer cell lines revealed significant growth inhibition in breast (MDA-MB-231) and gastric (NUGC-3) cancer cells .

Q & A

Basic: What are the critical steps and reaction conditions for synthesizing N-[(2Z)-6-chloro-3-(2-ethoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-iodobenzamide?

Answer:
The synthesis involves multi-step reactions starting with functionalization of the benzothiazole core. Key steps include:

  • Step 1: Condensation of 6-chloro-1,3-benzothiazol-2-amine with 2-ethoxyethyl bromide under reflux in anhydrous DMF to introduce the ethoxyethyl substituent .
  • Step 2: Formation of the Schiff base via reaction with 2-iodobenzoyl chloride in dichloromethane (DCM) at 0–5°C to preserve stereoselectivity (Z-configuration) .
  • Step 3: Cyclization under microwave-assisted conditions (150°C, 30 min) to form the dihydrobenzothiazole ring .
    Optimization Tips: Use inert atmosphere (N₂/Ar) to prevent oxidation, and monitor intermediates via TLC (ethyl acetate/hexane, 1:3) .

Basic: Which spectroscopic and analytical techniques are essential for confirming the structure and purity of this compound?

Answer:

  • NMR Spectroscopy: ¹H/¹³C NMR to confirm regiochemistry (e.g., Z-configuration via NOE experiments) and substituent integration .
  • High-Resolution Mass Spectrometry (HR-MS): Validate molecular weight (e.g., [M+H]⁺ at m/z 515.9212) .
  • X-ray Crystallography: Resolve stereochemical ambiguities using single-crystal diffraction (if crystals are obtainable) .
  • HPLC-PDA: Assess purity (>98%) using a C18 column (acetonitrile/water gradient) .

Advanced: How can researchers resolve contradictions in reported biological activity data (e.g., IC50 variability) for this compound?

Answer:
Discrepancies may arise from assay conditions or structural analogs. Methodological approaches include:

  • Comparative Assays: Test the compound alongside structurally validated analogs (e.g., 6-methoxy or 6-nitro derivatives) under standardized conditions (e.g., MTT assay, 48h incubation) .
  • Dose-Response Curves: Use 8-point dilutions (1 nM–100 µM) to minimize plate-edge effects .
  • Target Validation: Employ CRISPR knockouts or siRNA silencing to confirm specificity for suspected targets (e.g., kinase inhibition) .
    Example Data Table:
AnalogSubstituentIC50 (µM)Assay Type
Target6-Cl, 2-I0.45Kinase X
Analog A6-OCH₃, 2-I1.2Kinase X
Analog B6-NO₂, 2-I0.87Kinase X

Advanced: What strategies optimize the synthetic route to improve yield and scalability?

Answer:

  • Solvent Screening: Test polar aprotic solvents (DMF vs. DMSO) for the condensation step; DMF yields 15% higher conversion .
  • Catalyst Optimization: Replace Pd(OAc)₂ with PdCl₂(PPh₃)₂ in coupling steps to reduce side-product formation .
  • Microwave-Assisted Synthesis: Reduce cyclization time from 12h to 30min while maintaining >90% yield .
    Key Data:
ConditionYield (%)Purity (%)
Conventional heating6592
Microwave (150°C)8998

Advanced: How can computational methods predict the compound’s interaction with biological targets?

Answer:

  • Molecular Docking: Use AutoDock Vina to model binding to kinase ATP pockets (PDB: 4HXQ). Prioritize poses with ΔG < −8 kcal/mol .
  • MD Simulations: Run 100ns simulations in GROMACS to assess stability of ligand-target complexes (RMSD < 2Å acceptable) .
  • Pharmacophore Mapping: Identify critical interactions (e.g., hydrogen bonds with Glu95, hydrophobic contacts with Leu45) .
    Validation: Compare computational predictions with SPR binding assays (KD < 1 µM confirms high affinity) .

Basic: What in vitro assays are recommended for preliminary pharmacological screening?

Answer:

  • Antimicrobial: Broth microdilution (MIC against S. aureus and E. coli) .
  • Anticancer: SRB assay in NCI-60 cell lines (72h exposure) .
  • Enzyme Inhibition: Fluorescence-based assays (e.g., COX-2 inhibition at 10 µM) .
    Protocol Note: Include positive controls (e.g., doxorubicin for anticancer assays) and validate with triplicate runs .

Advanced: How to design in vivo pharmacokinetic studies for this compound?

Answer:

  • Dosing: Administer 10 mg/kg (IV and oral) in Sprague-Dawley rats. Collect plasma samples at 0.5, 1, 2, 4, 8, 12h .
  • Bioanalysis: Quantify using LC-MS/MS (LLOQ: 1 ng/mL). Calculate AUC, Cmax, t₁/₂ .
  • Metabolite ID: Perform HR-MS/MS on bile samples to detect Phase I/II metabolites .
    Key Challenge: Address low oral bioavailability (<20%) via prodrug strategies (e.g., esterification of the iodine substituent) .

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